REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[Cl:7][C:8]1[C:13]([C:14]([OH:16])=O)=[CH:12][N:11]=[CH:10][CH:9]=1.[CH2:17]([N:19](CC)CC)C.CN.C1COCC1>C(Cl)Cl.CN(C=O)C>[Cl:7][C:8]1[C:13]([C:14]([NH:19][CH3:17])=[O:16])=[CH:12][N:11]=[CH:10][CH:9]=1
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Name
|
|
Quantity
|
1.01 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=NC=C1C(=O)O
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.23 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
7.7 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
re-evaporated
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
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STIRRING
|
Details
|
The resulting orange mixture was stirred at 0° C. for 20 min
|
Duration
|
20 min
|
Type
|
CONCENTRATION
|
Details
|
before being concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was treated with sat. NaHCO3 (aq) (30 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 10×25 mL) and the combined organic layers
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an orange oil which
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with ether (10 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with 1:1 ether/pentane (20 mL)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=NC=C1C(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 986 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |